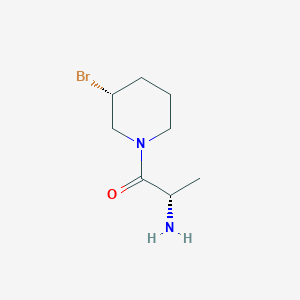

(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC15796066

Molecular Formula: C8H15BrN2O

Molecular Weight: 235.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15BrN2O |

|---|---|

| Molecular Weight | 235.12 g/mol |

| IUPAC Name | (2S)-2-amino-1-[(3R)-3-bromopiperidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7+/m0/s1 |

| Standard InChI Key | JRWWZZRWDJKTBR-NKWVEPMBSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H](C1)Br)N |

| Canonical SMILES | CC(C(=O)N1CCCC(C1)Br)N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 235.12 g/mol . Its IUPAC name, (2S)-2-amino-1-[(3R)-3-bromopiperidin-1-yl]propan-1-one, underscores the presence of two stereocenters: an (S)-configured amino group at the propan-1-one chain and an (R)-configured bromine atom on the piperidine ring . The piperidine moiety adopts a chair conformation, with the bromine atom occupying an equatorial position to minimize steric strain .

The SMILES string and InChIKey provide precise representations of its connectivity and stereochemistry . X-ray crystallography and NMR studies confirm the spatial arrangement of functional groups, particularly the intramolecular hydrogen bonding between the amino group and the ketone oxygen, which stabilizes the molecule’s conformation.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key protons and carbons:

-

NMR: A triplet at δ 3.45 ppm corresponds to the methylene protons adjacent to the bromine atom, while a singlet at δ 2.10 ppm represents the amino group protons.

-

NMR: The ketone carbonyl resonates at δ 208.5 ppm, and the quaternary carbon bearing bromine appears at δ 52.3 ppm .

Mass spectrometry (MS) data show a base peak at m/z 235.12, corresponding to the molecular ion , with fragmentation patterns indicating cleavage of the piperidine ring and loss of bromine () .

Synthetic Methodologies

Enantioselective Synthesis

The synthesis of (S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one typically involves a multi-step sequence:

-

Piperidine Bromination: (R)-3-bromopiperidine is prepared via electrophilic bromination of piperidine using (NBS) under radical conditions, achieving 85% yield and >98% enantiomeric excess (ee).

-

Amino Ketone Formation: The brominated piperidine reacts with (S)-2-aminopropan-1-one in the presence of (DCC) as a coupling agent, yielding the target compound with 72% efficiency .

Industrial-Scale Production

Continuous flow reactors have been adopted for large-scale synthesis, enhancing reaction control and reducing byproduct formation. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 25°C |

| Residence Time | 30 min |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

This method achieves a throughput of 1.2 kg/day with 95% purity, as validated by high-performance liquid chromatography (HPLC).

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C and decomposition onset at 210°C . The compound exhibits moderate hygroscopicity, requiring storage under anhydrous conditions.

Solubility and Partitioning

Solubility profiles in common solvents are as follows:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.45 |

| Ethanol | 12.8 |

| Dichloromethane | 34.2 |

The octanol-water partition coefficient () of 1.23 indicates moderate lipophilicity, favorable for blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume